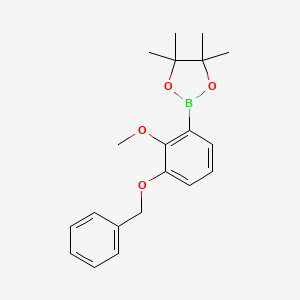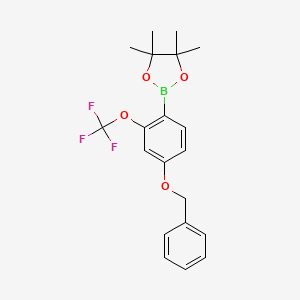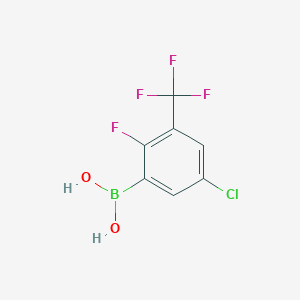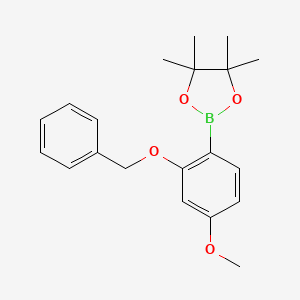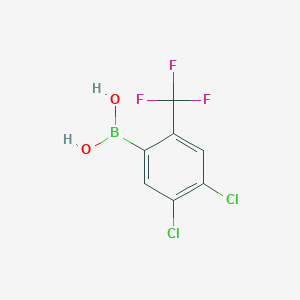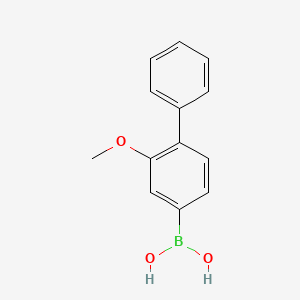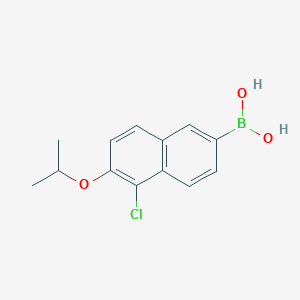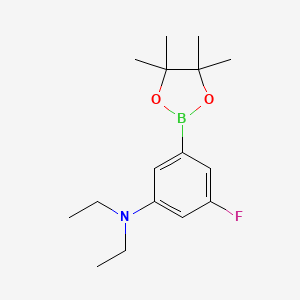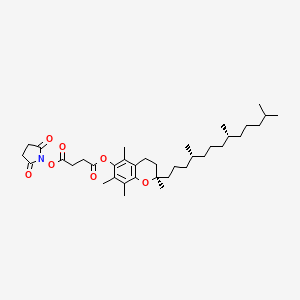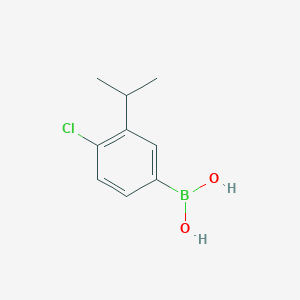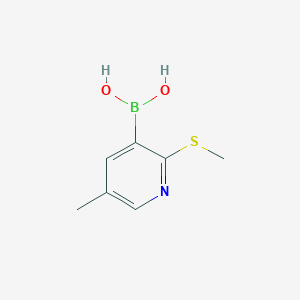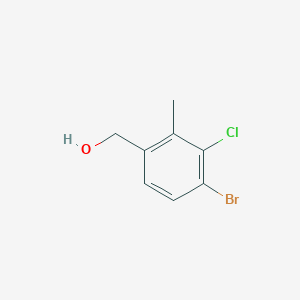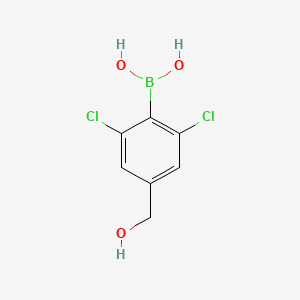
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid
描述
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
作用机制
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is known for its mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with boronic acid under specific conditions. One common method is the hydroboration of 2,6-dichlorobenzyl alcohol using borane-tetrahydrofuran complex (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
化学反应分析
Types of Reactions
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-formylphenylboronic acid or 2,6-dichloro-4-carboxyphenylboronic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
科学研究应用
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the chlorine and hydroxymethyl groups, making it less reactive in certain reactions.
2,6-Dichlorophenylboronic acid: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)phenylboronic acid: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for a wide range of applications in organic synthesis and scientific research.
属性
IUPAC Name |
[2,6-dichloro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFOFXGUWPQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)CO)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207334 | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-53-0 | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


